Boc-asp(obzl)-phe-OH chemical properties
Boc-asp(obzl)-phe-OH chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-Asp(OBzl)-Phe-OH
Abstract
This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-L-aspartyl(β-benzyl ester)-L-phenylalanine, commonly abbreviated as Boc-Asp(OBzl)-Phe-OH. This dipeptide derivative is a cornerstone building block in modern peptide synthesis, valued for its strategic placement of orthogonal protecting groups that facilitate the controlled, sequential assembly of complex peptide chains. We will delve into its core chemical properties, the rationale behind its molecular design, detailed protocols for its synthesis and characterization, and its pivotal role in the development of peptide-based therapeutics and research tools. This document is intended for researchers, chemists, and drug development professionals who utilize peptide chemistry to advance their scientific objectives.
Core Physicochemical and Structural Properties
Boc-Asp(OBzl)-Phe-OH is a white to off-white crystalline powder that serves as a high-purity intermediate in chemical synthesis.[1] Its structure consists of an aspartic acid residue linked to a phenylalanine residue. The critical features are the protecting groups: a tert-Butoxycarbonyl (Boc) group on the N-terminus of the aspartic acid and a benzyl (Bzl) ester protecting the side-chain carboxyl group of the aspartic acid.[2] The C-terminal carboxyl group of the phenylalanine remains free, allowing for coupling to the next amino acid in a peptide sequence.
The strategic selection of these protecting groups is fundamental to its utility. The Boc group is labile under mild acidic conditions (e.g., trifluoroacetic acid), while the benzyl ester is stable to acid but is readily cleaved by catalytic hydrogenation.[3] This orthogonality is the key that allows for selective deprotection and directed peptide bond formation, a central tenet of Solid-Phase Peptide Synthesis (SPPS).
Below is a summary of its key physical and chemical properties for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 68763-45-1 | [2][4][5][6] |
| Molecular Formula | C₂₅H₃₀N₂O₇ | [2][4][6] |
| Molecular Weight | 470.52 g/mol | [2][6] |
| Melting Point | 112-119 °C | [2] |
| Appearance | White to off-white powder | [1][7] |
| Purity (Typical) | ≥99% (by HPLC) | [2] |
| Optical Rotation | [α]D²⁰ = -11.5 ± 2º (c=1 in DMF) | [2] |
| Storage Conditions | Store at 0-8°C | [2] |
| Primary Application | Building block for Boc-based Solid-Phase Peptide Synthesis (SPPS) | [2] |
The Strategic Role of Orthogonal Protecting Groups
The efficacy of Boc-Asp(OBzl)-Phe-OH in peptide synthesis is a direct consequence of its protecting group strategy. Understanding the causality behind these choices is critical for troubleshooting and optimizing synthetic workflows.
-
The N-terminal Boc Group: The tert-Butoxycarbonyl group is a staple in peptide chemistry for its reliable protection of the α-amino group. Its primary advantage is its ease of removal under mild acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8] This reaction proceeds via a stable tert-butyl carbocation, minimizing side reactions and ensuring a clean deprotection step, which is crucial for the high fidelity required in stepwise synthesis.
-
The Side-Chain Benzyl (Bzl) Ester: The aspartic acid side chain contains a carboxylic acid that is more reactive than the C-terminal carboxyl group of the growing peptide and must be protected to prevent branching and undesired side reactions. The benzyl ester is an ideal choice because it is stable to the acidic conditions used to remove the Boc group. Its removal is achieved under orthogonal conditions—catalytic hydrogenation (e.g., using palladium on carbon, Pd/C)—which does not affect other common protecting groups.[3] This stability and selective removal are what make it a powerful tool for complex syntheses. The enhanced stability and solubility afforded by the benzyl group also make the compound easier to handle and incorporate during synthesis.[1]
The logical relationship between these groups enables a clear synthetic pathway.
Caption: Orthogonal deprotection strategy using Boc-Asp(OBzl)-Phe-OH.
Synthesis and Purification Workflow
The synthesis of Boc-Asp(OBzl)-Phe-OH is achieved by a standard peptide coupling reaction between Boc-Asp(OBzl)-OH and the free amine of Phenylalanine (H-Phe-OH). The choice of coupling reagent is critical to ensure high yield and minimize racemization.
Caption: General workflow for the synthesis of Boc-Asp(OBzl)-Phe-OH.
Experimental Protocol: Synthesis via TBTU Coupling
This protocol describes a robust and commonly used method for peptide coupling in solution.
-
Reactant Preparation:
-
In a round-bottom flask, dissolve Boc-L-Asp(OBzl)-OH (1.0 mmol, 323.3 mg) in ethyl acetate (7 mL).
-
Add TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.1 mmol, 353.2 mg) and HOBt (Hydroxybenzotriazole) hydrate (1.1 mmol) to the solution.[9]
-
Stir the mixture for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate flask, prepare a solution of L-Phenylalanine (1.2 mmol, 198.2 mg) and diisopropylethylamine (DIPEA) (3.0 mmol, 523 µL) in ethyl acetate.
-
Add the phenylalanine solution to the pre-activated Boc-Asp(OBzl)-OH mixture.
-
Stir the reaction mixture for 12 hours at room temperature.[9] Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
-
Workup and Extraction:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (60 mL).
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This removes unreacted starting materials and coupling byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Collect the pure fractions and evaporate the solvent to yield Boc-Asp(OBzl)-Phe-OH as a solid. Dry under vacuum at 50°C.[9]
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of the synthesized dipeptide.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of peptide products. A purity of ≥99% is typically required for use in SPPS.[2]
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm (for the phenyl group).
-
Expected Result: A single major peak corresponding to the product.
-
-
-
Mass Spectrometry (MS): MS provides confirmation of the molecular weight of the compound.
-
Protocol (ESI-MS):
-
Method: Electrospray Ionization (ESI) in positive ion mode.
-
Sample Prep: Dissolve a small amount of the product in a suitable solvent like methanol or acetonitrile/water.
-
Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 471.5. Sodium adducts [M+Na]⁺ at m/z ≈ 493.5 may also be observed.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the chemical structure by showing the presence of all expected protons and their chemical environments.
-
Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or chloroform (CDCl₃).
-
Key Expected Signals (approximate shifts in ppm): Protons from the Boc group (~1.4 ppm, singlet, 9H), the benzyl group aromatic protons (~7.3 ppm, multiplet, 5H) and methylene protons (~5.1 ppm, singlet, 2H), the phenylalanine aromatic protons (~7.2 ppm, multiplet, 5H), and various backbone and side-chain protons (α-CH, β-CH₂) in the 2.5-4.5 ppm range.
-
-
Applications in Research and Drug Development
Boc-Asp(OBzl)-Phe-OH is a versatile building block with broad applications.
-
Peptide Synthesis: Its primary use is as a key component in the synthesis of bioactive peptides and proteins for pharmaceutical research.[2] The Asp-Phe sequence is a component of many biologically relevant molecules.
-
Drug Development: It is integral to the design of peptide-based drugs, which often offer higher specificity and efficacy compared to small molecules.[2] For example, it is a precursor for analogs of the artificial sweetener Aspartame (L-Aspartyl-L-phenylalanine methyl ester).[10][11]
-
Cancer Therapy Research: The dipeptide can be incorporated into peptide conjugates designed to deliver cytotoxic drugs directly to cancer cells, thereby minimizing systemic side effects.[2]
-
Diagnostic Tools: It is used in the synthesis of peptides for developing diagnostic agents that can detect specific disease biomarkers.[2]
Safety and Handling
While not classified as a hazardous material, standard laboratory safety practices should be followed.[2][6]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Storage: Store in a tightly sealed container in a refrigerator at 0-8°C to ensure long-term stability.[2]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
Boc-Asp(OBzl)-Phe-OH is more than just a chemical reagent; it is a product of strategic molecular design that empowers chemists to construct complex and life-altering molecules. Its well-defined properties, characterized by a robust and orthogonal protection scheme, ensure its continued importance in the fields of peptide chemistry, drug discovery, and biotechnology. This guide provides the foundational knowledge and practical protocols necessary for its effective and reliable application in a research setting.
References
-
Ivy Fine Chemicals. (n.d.). Boc-Asp(OBzl)-Phe-OH [CAS: 68763-45-1]. Retrieved from [Link]
- Google Patents. (2012). CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1581888, N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester. Retrieved from [Link]
-
Nanjing Dulai Biotechnology Co., Ltd. (n.d.). Boc-l-aspartic acid β- Benzyl ester. Retrieved from [Link]
-
MySkinRecipes. (n.d.). BOC-PHE-OBZL. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Phe-OH, N-Boc-L-phenylalanine; CAS 13734-34-4. Retrieved from [Link]
-
Digital.CSIC. (n.d.). Supporting Information. Retrieved from [Link]
-
Talele, T. T. (2016). Synthesis of Novel Peptides Using Unusual Amino Acids. Molecules, 21(4), 434. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93078, L-Aspartyl-L-phenylalanine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. BOC-PHE-OBZL [myskinrecipes.com]
- 4. 68763-45-1|Boc-Asp(OBzl)-Phe-OH|BLD Pharm [bldpharm.com]
- 5. ivychem.com [ivychem.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. digital.csic.es [digital.csic.es]
- 9. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. L-Aspartyl-L-phenylalanine | C13H16N2O5 | CID 93078 - PubChem [pubchem.ncbi.nlm.nih.gov]
